Furospongin-1
Description
Furospongin-1 is a C-21 furanoterpene isolated from marine sponges of the Spongia genus, particularly Spongia officinalis and Hippospongia communis . Structurally, it features two furan rings, a hydroxyl group at C-11, and a trans-double bond at C7-C8 (Figure 1). Its absolute configuration was historically debated but was resolved via stereoselective synthesis using D-mannose-derived chiral building blocks, confirming the (11R,13S) configuration . This compound exhibits broad-spectrum bioactivity, including cytotoxicity against tumor cells, antiviral activity against herpes simplex virus (HSV), and antiprotozoal effects against Trypanosoma brucei rhodesiense, Leishmania donovani, and Plasmodium falciparum .
Properties
CAS No. |
35075-74-2 |
|---|---|
Molecular Formula |
C21H30O3 |
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(E,6R,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-3-en-6-ol |
InChI |
InChI=1S/C21H30O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h5,9-12,15-16,18,21-22H,3-4,6-8,13-14H2,1-2H3/b17-5+/t18-,21-/m0/s1 |
InChI Key |
SFDYMPBPKHWFDV-MQPQBDNESA-N |
SMILES |
CC(CCCC1=COC=C1)CC(CC(=CCCC2=COC=C2)C)O |
Isomeric SMILES |
C[C@@H](CCCC1=COC=C1)C[C@H](C/C(=C/CCC2=COC=C2)/C)O |
Canonical SMILES |
CC(CCCC1=COC=C1)CC(CC(=CCCC2=COC=C2)C)O |
Synonyms |
furospongin 1 furospongin-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Furospongin-1 belongs to a family of furanoterpenes with structural and functional diversity. Below is a comparative analysis of key analogs:
Structural Analogues
Functional Analogues
- This compound vs. Furospongenone: Both are C-21 furanoterpenes, but furospongenone’s ketone group at C-10 enhances its anti-inflammatory activity, unlike this compound’s antiprotozoal focus .
- This compound vs.
Key Structural Determinants of Bioactivity
Furan Rings : Essential for antiparasitic activity. Removal (e.g., dihydrofurospongin-2) reduces potency .
C7-C8 Double Bond : The trans-configuration in this compound enhances membrane permeability, critical for intracellular protozoan targeting .
Hydroxylation : Demethylation (demethylfurospongin-4) improves selectivity against T. brucei but reduces cytotoxicity .
Research Findings and Challenges
- Synthetic Accessibility: this compound’s complex stereochemistry complicates synthesis. Tan et al. (2016) achieved enantioselective synthesis via D-mannose derivatives, enabling structure-activity studies .
- Ecological Variability: Metabolomic profiling of Spongia officinalis revealed spatial and temporal variability in furanoterpene production, impacting compound availability .
- Analytical Challenges : LC-MS/MS and molecular networking aid in dereplication, but structural ambiguities (e.g., hydroxyl positioning) persist without NMR validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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